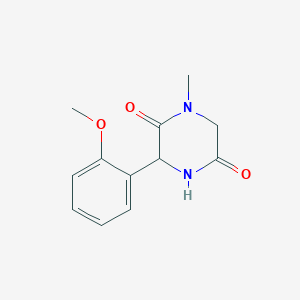

3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-1-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-5-3-4-6-9(8)17-2/h3-6,11H,7H2,1-2H3,(H,13,15) |

InChI Key |

ABTWHJUWVLTFGB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Glycidate Esters via Acyclic Intermediates

A prominent route involves the use of ethyl 3-(2-methoxyethyl)-3-methylglycidate as a starting material. Treatment with acetic anhydride and sulfuric acid induces epoxide ring-opening, yielding ethyl 2-acetoxy-3-(2-methoxyethyl)-3-butenoate (10 ) . Subsequent ethanolysis and hydrolysis convert this intermediate into the corresponding carboxylic acid, which is acetylated and transformed into an acid chloride. Reaction with N,N′-dibenzylglycinamide forms a diamide intermediate (21 ) . Hydrolysis of the acetoxy group followed by oxidation generates a ketone, which undergoes cyclization using magnesium isopropylcyclohexylamide (MICA) to form the piperazine-2,5-dione core . Demethylation with alkylthiotrimethylsilanes introduces the methoxyphenyl moiety, yielding the target compound .

Key Data:

Condensation and Deprotection Strategy

A patent-derived method (CN108929315A) outlines a stepwise approach for analogous piperazine-2,5-diones:

-

Condensation : N-Boc-protected amino acids (e.g., Boc-Met) are coupled with methyl aminocaproate using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form a protected dipeptide .

-

Saponification : The methyl ester is hydrolyzed with NaOH to yield a carboxylic acid.

-

Hydrogenolysis : Pd/C-mediated removal of benzyl protecting groups generates a free amine.

-

Cyclization : The linear dipeptide undergoes thermal cyclization in ethanol at 80°C for 56 hours to form the diketopiperazine .

-

Functionalization : The methoxyphenyl group is introduced via Friedel-Crafts alkylation using 2-methoxybenzyl chloride under acidic conditions.

Example :

-

Coupling of Boc-Met-aminocaproic acid with a primary amine intermediate achieved 18% yield after silica gel purification .

-

Final cyclization provided a 95% yield of the piperazine-2,5-dione core .

Epoxide Ring-Opening and Spirocyclization

A alternative pathway employs spirocyclic intermediates . Ethyl 3,3-dimethylglycidate undergoes epoxidation with m-CPBA, forming a spiroepoxide (10 ). Treatment with MICA opens the epoxide, yielding a hydroxy-substituted piperazine-2,5-dione (23 ) . Subsequent alkylation with 2-methoxybenzyl bromide introduces the aryl group.

Critical Observations :

-

Epoxidation of 3-isopropylidenepiperazine-2,5-dione required strict anhydrous conditions .

-

Magnesium coordination in MICA facilitates nucleophilic attack at the ketone carbonyl, enabling efficient ring closure .

Comparative Analysis of Methods

Characterization and Validation

Synthesized batches are validated via:

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. Piperazine derivatives, including this compound, are known to act as nonselective serotonin receptor agonists. They inhibit the reuptake and induce the release of monoamine neurotransmitters, leading to effects similar to those of amphetamines, although with lower potency .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

*Calculated using Molinspiration or experimental data.

†Estimated based on analogs.

Key Observations:

- Bioactivity: Anticonvulsant activity is maximized with shorter linkers (e.g., methylene chains) and electron-withdrawing groups (e.g., Cl, CF₃) at the aryl ring . Cytotoxicity correlates with bulky aromatic substituents (e.g., indole-benzyl groups), likely due to DNA intercalation or tubulin binding . PDE-5 inhibition requires rigid, planar structures (e.g., benzodioxole-indole hybrids), mimicking endogenous substrates .

Anticonvulsant Activity

- This compound : Exhibits moderate activity in the 6 Hz psychomotor seizure model (ED₅₀: ~150 mg/kg) but lower potency than 3-(3-chlorophenyl) analogs (ED₅₀: 62–74 mg/kg) .

- Mechanistic Insight : Methoxy groups may reduce anticonvulsant efficacy compared to halogenated substituents, which enhance sodium channel blocking .

Cytotoxic Activity

- 3,6-Bis((Z)-4-Chlorobenzylidene)-1-methylpiperazine-2,5-dione: Shows potent activity against KB (oral carcinoma), HepG2 (liver cancer), and Lu (lung cancer) cell lines (IC₅₀: 3.04–10.62 µM) .

- 3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione : Selective herbicidal activity (EC₅₀: 185–216 mg/L) suggests divergent structure-activity relationships compared to cytotoxic analogs .

Enzyme Inhibition

- (R)-3-((Benzo[d][1,3]dioxol-5-carbonyl)-indol-3-yl)methyl)-1-methylpiperazine-2,5-dione : Acts as a PDE-5 inhibitor (IC₅₀: <1 µM) for treating erectile dysfunction, leveraging hydrogen bonding with the benzodioxole moiety .

Biological Activity

3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione is a piperazine derivative notable for its potential biological and pharmacological activities. This compound features a methoxyphenyl group attached to a piperazine ring, with methyl and keto substitutions at positions 1, 2, and 5. Its biological activity is primarily linked to its interaction with serotonin receptors, positioning it as a nonselective serotonin receptor agonist. This article provides an overview of the compound's synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as:

This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its molecular structure. The compound's unique substitution pattern contributes to its distinct chemical properties and biological activity profile.

The compound acts as a nonselective serotonin receptor agonist , which means it can bind to various serotonin receptors (5-HT receptors). This interaction inhibits the reuptake of serotonin and induces the release of monoamine neurotransmitters, leading to effects similar to those of amphetamines but with lower potency. Such mechanisms suggest potential applications in treating mood disorders and other neurological conditions.

Serotonin Receptor Interaction

Research indicates that this compound significantly influences neurotransmitter dynamics:

- Inhibition of Reuptake : The compound inhibits the reuptake of serotonin, enhancing its availability in synaptic clefts.

- Release Induction : It promotes the release of monoamines, which may help alleviate symptoms associated with depression and anxiety disorders.

Pharmacological Applications

The pharmacological activities observed in studies suggest several therapeutic applications:

- Mood Disorders : Due to its serotonergic activity, it may be beneficial in treating depression and anxiety.

- Neurological Conditions : Its ability to modulate neurotransmitter levels indicates potential use in various neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Methoxyphenyl group on piperazine | Lacks keto substitutions |

| Urapidil | Methoxyphenyl group; antihypertensive agent | Primarily used for blood pressure regulation |

| 3-Methylpiperazine-2,5-dione | Similar diketopiperazine structure | Different substitution pattern affecting biological activity |

The presence of dual keto groups combined with the methoxyphenyl substitution enhances the unique properties of this compound compared to other piperazine derivatives.

Study on Antidepressant Effects

A study evaluated the antidepressant-like effects of this compound using animal models. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties. Further investigations into dosage and long-term effects are warranted.

Antimicrobial Activity Assessment

Preliminary studies have also explored the antimicrobial properties of this compound against various bacterial strains. It demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.